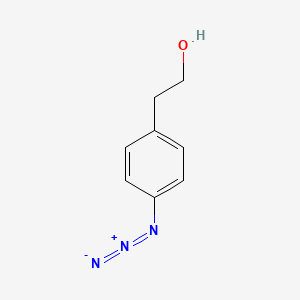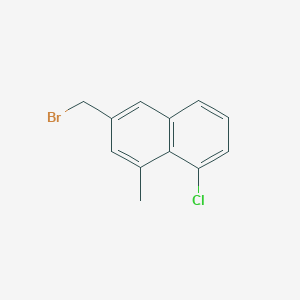
3-(Bromomethyl)-8-chloro-1-methylnaphthalene
Overview
Description
3-(Bromomethyl)-8-chloro-1-methylnaphthalene is an organic compound belonging to the class of halogenated naphthalenes. This compound features a bromomethyl group (-CH2Br) attached to the third carbon of a naphthalene ring, which also contains a chlorine atom at the eighth position and a methyl group (-CH3) at the first position. Its molecular structure imparts unique chemical properties that make it valuable in various scientific and industrial applications.
Synthetic Routes and Reaction Conditions:
Halogenation of Naphthalene Derivatives: The compound can be synthesized by the halogenation of naphthalene derivatives. This involves the selective introduction of bromine and chlorine atoms into the naphthalene ring system.
Bromomethylation: Bromomethylation of naphthalene derivatives can be achieved using reagents like formaldehyde and hydrobromic acid (HBr) under controlled conditions.
Industrial Production Methods:
Large-Scale Synthesis: Industrial production typically involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the desired compound.
Purification: The synthesized compound is purified using techniques such as recrystallization or column chromatography to achieve high purity levels suitable for industrial applications.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the bromomethyl group is converted to a carboxylic acid derivative.
Reduction: Reduction reactions can convert the bromomethyl group to a methylene group (-CH2-).
Substitution: Substitution reactions involve the replacement of the bromine atom with other functional groups, such as hydroxyl (-OH) or amino (-NH2) groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) are used under acidic or neutral conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are employed.
Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) are used under various conditions depending on the desired substitution.
Major Products Formed:
Oxidation: this compound-1-carboxylic acid.
Reduction: 3-(Methyl)-8-chloro-1-naphthalene.
Substitution: 3-(Hydroxymethyl)-8-chloro-1-methylnaphthalene or 3-(Aminomethyl)-8-chloro-1-methylnaphthalene.
Scientific Research Applications
3-(Bromomethyl)-8-chloro-1-methylnaphthalene is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.
Industry: The compound finds use in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-(Bromomethyl)-8-chloro-1-methylnaphthalene exerts its effects depends on its specific application. For example, in drug design, the compound may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would vary based on the specific context of its use.
Comparison with Similar Compounds
3-(Bromomethyl)benzonitrile: This compound features a bromomethyl group attached to a benzene ring with a cyano group.
3-(Bromomethyl)pyridine: This compound has a bromomethyl group attached to a pyridine ring.
Benzyl bromide: A simpler compound with a bromomethyl group attached to a benzene ring.
Uniqueness: 3-(Bromomethyl)-8-chloro-1-methylnaphthalene is unique due to its complex naphthalene structure, which provides distinct chemical properties compared to simpler aromatic compounds. Its ability to undergo various chemical reactions and its utility in diverse applications highlight its importance in scientific research and industry.
Properties
IUPAC Name |
3-(bromomethyl)-8-chloro-1-methylnaphthalene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrCl/c1-8-5-9(7-13)6-10-3-2-4-11(14)12(8)10/h2-6H,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PERFUACZPIGUKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1C(=CC=C2)Cl)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrCl | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301259594 | |
| Record name | 3-(Bromomethyl)-8-chloro-1-methylnaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301259594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1197230-23-1 | |
| Record name | 3-(Bromomethyl)-8-chloro-1-methylnaphthalene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1197230-23-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Bromomethyl)-8-chloro-1-methylnaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301259594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 2-(2-methylprop-2-enoylamino)acetate](/img/structure/B8046441.png)
![(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl) (2S)-2-(prop-2-enoylamino)propanoate](/img/structure/B8046442.png)
![(2S)-4-methyl-N-[(1R,2S)-5-methyl-2-propan-2-ylcyclohexyl]-2-(prop-2-enoylamino)pentanamide](/img/structure/B8046443.png)

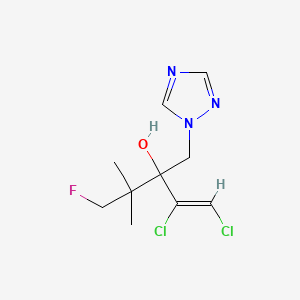
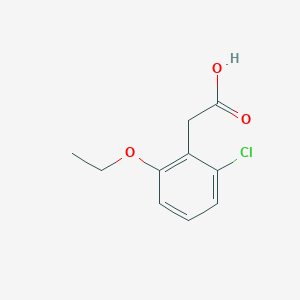
![N-[[1,3,3-trimethyl-5-(prop-2-enoylamino)cyclohexyl]methyl]prop-2-enamide](/img/structure/B8046474.png)
![1-[4-(1,3-Benzothiazol-2-yldisulfanyl)piperazin-1-yl]propan-2-ol](/img/structure/B8046476.png)
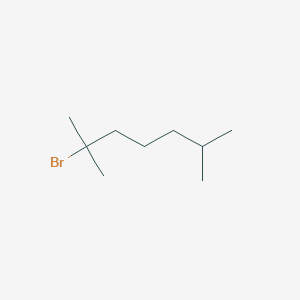

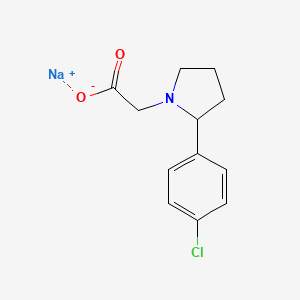
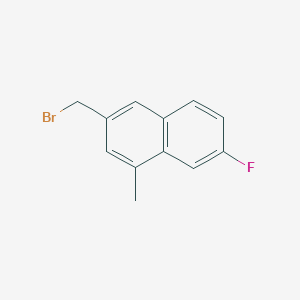
![4-Chloro-2-methylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidine](/img/structure/B8046525.png)
